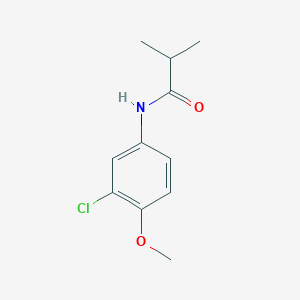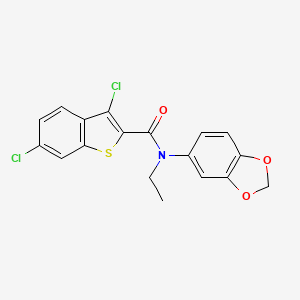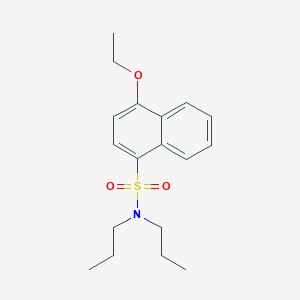![molecular formula C19H15NO5 B5758019 6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl 3-nitrobenzoate](/img/structure/B5758019.png)
6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl 3-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl 3-nitrobenzoate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that has been synthesized using various methods, and its properties and mechanisms of action have been studied extensively. In
Mechanism of Action
The mechanism of action of 6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl 3-nitrobenzoate is not fully understood. However, it has been suggested that the compound may exert its anticancer effects by inhibiting the activity of certain enzymes that are involved in cell proliferation and apoptosis. It has also been suggested that the compound may exert its anti-inflammatory effects by inhibiting the activity of certain enzymes that are involved in the inflammatory response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl 3-nitrobenzoate have been studied extensively. It has been found to have cytotoxic effects on cancer cells, as well as anti-inflammatory effects. It has also been found to have neuroprotective effects, and has been studied for its potential use in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The compound 6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl 3-nitrobenzoate has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized using various methods. It has also been found to have potent anticancer, anti-inflammatory, and neuroprotective effects, making it a promising candidate for further study. However, there are also limitations to its use in lab experiments. The compound is relatively new and its mechanisms of action are not fully understood. Additionally, further studies are needed to determine its safety and efficacy in humans.
Future Directions
There are several future directions for the study of 6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl 3-nitrobenzoate. One area of future study is the elucidation of its mechanisms of action. Further studies are also needed to determine its safety and efficacy in humans, as well as its potential use in the treatment of various diseases. Additionally, the compound may have potential applications in other fields, such as materials science and catalysis, and further studies are needed to explore these potential applications.
Synthesis Methods
The synthesis of 6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl 3-nitrobenzoate has been achieved using various methods, including the Pd-catalyzed coupling reaction, the Suzuki-Miyaura coupling reaction, and the Heck reaction. The Pd-catalyzed coupling reaction involves the coupling of a dibenzo[b,d]furan derivative with a 3-nitrobenzoic acid derivative in the presence of a palladium catalyst. The Suzuki-Miyaura coupling reaction involves the coupling of a boronic acid derivative with a halogenated dibenzo[b,d]furan derivative in the presence of a palladium catalyst. The Heck reaction involves the coupling of a halogenated dibenzo[b,d]furan derivative with an olefinic 3-nitrobenzoic acid derivative in the presence of a palladium catalyst.
Scientific Research Applications
The compound 6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl 3-nitrobenzoate has been studied extensively for its potential applications in various fields. It has been found to have anticancer properties and has been studied for its potential use in cancer treatment. It has also been studied for its potential use as an anti-inflammatory agent, as well as for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
6,7,8,9-tetrahydrodibenzofuran-2-yl 3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO5/c21-19(12-4-3-5-13(10-12)20(22)23)24-14-8-9-18-16(11-14)15-6-1-2-7-17(15)25-18/h3-5,8-11H,1-2,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVSTXBFAPZUJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(O2)C=CC(=C3)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5757939.png)
![1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-phenylpiperazine](/img/structure/B5757951.png)

![4-(benzylthio)-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B5757971.png)
![1-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1,4-diazepane](/img/structure/B5757976.png)

![cyclopropyl{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methanone](/img/structure/B5757990.png)
![2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide](/img/structure/B5757991.png)

![2-(2,4-dichlorophenoxy)-N'-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-1-methylethylidene]acetohydrazide](/img/structure/B5758005.png)
![5-[(4-chloro-2-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5758010.png)


